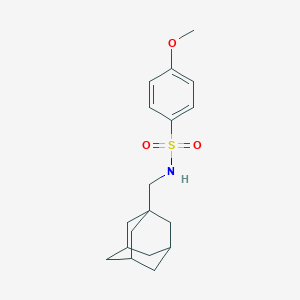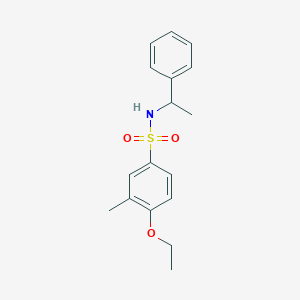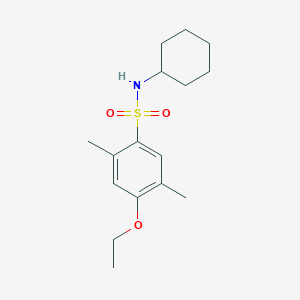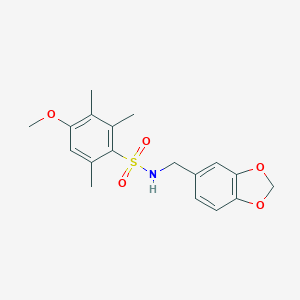![molecular formula C18H29NO4S B223408 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as BEMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of interesting properties that make it useful in various research fields.
作用机制
The mechanism of action of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an allosteric modulator of ion channels. This means that it can bind to specific sites on the ion channel protein and alter its activity, leading to changes in the flow of ions across the membrane.
Biochemical and Physiological Effects:
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects, depending on the specific ion channel it interacts with. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been found to affect the activity of calcium channels, which play a role in muscle contraction and neurotransmitter release.
实验室实验的优点和局限性
One of the main advantages of using 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for specific ion channels. This makes it a useful tool for studying the function of these channels in various biological systems. However, one limitation of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
未来方向
There are many potential future directions for research involving 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine that have improved potency and selectivity for specific ion channels. Another direction is the use of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in drug discovery, particularly for the development of new treatments for diseases such as epilepsy and chronic pain that are associated with ion channel dysfunction. Finally, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine could be used as a tool for studying the structure and function of ion channels at the molecular level, which could lead to a better understanding of these important proteins and their role in biological systems.
合成方法
The synthesis of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. In particular, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to be useful in the study of ion channels, which are important targets for drug discovery.
属性
产品名称 |
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine |
|---|---|
分子式 |
C18H29NO4S |
分子量 |
355.5 g/mol |
IUPAC 名称 |
4-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H29NO4S/c1-7-22-16-9-8-15(18(4,5)6)10-17(16)24(20,21)19-11-13(2)23-14(3)12-19/h8-10,13-14H,7,11-12H2,1-6H3 |
InChI 键 |
UAYZWTLAOPMILM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)





![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
